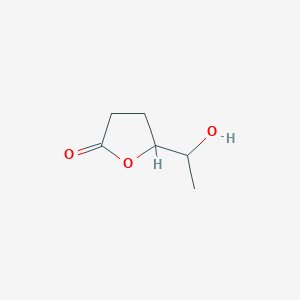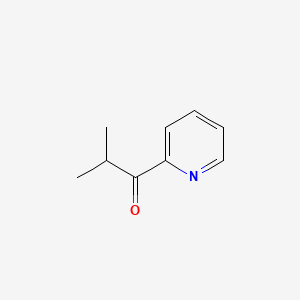
2',4'-Difluoropropiophenone
Descripción general
Descripción
2',4'-Difluoropropiophenone is a fluorinated organic compound that is of interest in various chemical research areas. While the provided papers do not directly discuss 2',4'-Difluoropropiophenone, they do provide insights into the synthesis, properties, and applications of related fluorinated aromatic compounds and polymers. These studies contribute to the broader understanding of fluorinated compounds' chemistry, which can be relevant to the analysis of 2',4'-Difluoropropiophenone.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the use of organolithium chemistry, as demonstrated in the synthesis of 2,6-difluoro-2'-sulfobenzophenone . Similarly, the synthesis of novel fluorinated diamine monomers for polyimides involves coupling reactions and reduction steps . The synthesis of 2,6-diformyl-4-trifluoromethylphenol showcases a multi-step process that includes protection of phenol moieties and copper-mediated trifluoromethylation . These methods reflect the complexity and specificity required in synthesizing fluorinated compounds, which would be relevant for the synthesis of 2',4'-Difluoropropiophenone.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized using various spectroscopic techniques such as FT-IR, UV-vis, and NMR . The presence of fluorine atoms in the molecular structure can significantly influence the physical and chemical properties of the compound due to the high electronegativity of fluorine. For instance, the synthesis of polyimides from fluorinated diamines results in polymers with outstanding mechanical properties .
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. For example, the synthesis of poly(arylene ether) and poly(arylene sulfide) from fluorinated monomers demonstrates the reactivity of such compounds in polycondensation reactions . The synthesis of 3-fluoro-4-hydroxycoumarin from o-hydroxy-2,3,3,3-tetrafluoropropiophenone through intramolecular cyclization indicates the potential for complex transformations involving fluorinated propiophenones10.
Physical and Chemical Properties Analysis
Fluorinated compounds exhibit unique physical and chemical properties. The presence of fluorine atoms often enhances the thermal stability and solubility of polymers . For example, fluorinated polyimides show good solubility in polar organic solvents and high thermal stability . The electrical conductivities of synthesized monomers and polymers can be measured to assess their electroactive properties . These properties are crucial for applications in areas such as fuel cell technology and electronic materials.
Aplicaciones Científicas De Investigación
Adsorption Studies
- 2',4'-Difluoropropiophenone and similar compounds have been studied for their adsorption properties. Activated carbon fibers (ACFs) show varying adsorption capacities for different substituted phenols, including 2,4-dichlorophenol (DCP) and 2,4,6-trichlorophenol (TCP) (Qing-song Liu et al., 2010).
Synthesis and Structure Analysis
- Studies have been conducted on the synthesis of compounds related to 2',4'-Difluoropropiophenone, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. These studies include the analysis of crystal structures and the prediction of potential applications in fluoro-containing materials (Shi-Juan Li et al., 2015).
Biological Activity
- The biological activity of isomers of 3',4'-difluoro-2-hydroxyiminopropiophenone, a compound closely related to 2',4'-Difluoropropiophenone, has been investigated. These studies focus on understanding the crystal and molecular structures of the more active forms, providing insights into their biological interactions (F. Allen et al., 1971).
Fluorescent Probe Development
- Research into developing fluorescent probes for sensing pH and metal cations has incorporated compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole. This research is indicative of potential applications for 2',4'-Difluoropropiophenone in sensor technology (K. Tanaka et al., 2001).
Photocatalysis and Polymer Applications
- Perfluorinated oligo(p-phenylene)s, which could include derivatives of 2',4'-Difluoropropiophenone, have shown photocatalytic activities. This includes the photoreduction of water and the photooxidation of benzene to phenol, demonstrating their potential in environmental applications (K. Maruo et al., 1992).
Safety And Hazards
2’,4’-Difluoropropiophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin, eyes, or clothing, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWOADNMVRRYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234134 | |
| Record name | 2',4'-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoropropiophenone | |
CAS RN |
85068-30-0 | |
| Record name | 1-(2,4-Difluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Difluoropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-difluoropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)
![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)




![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-](/img/structure/B1294999.png)


